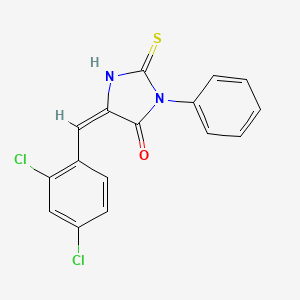
(5E)-5-(2,4-dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic molecule characterized by the presence of a 2,4-dichlorobenzylidene group, a mercapto group, and an imidazol-4-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorines on the benzylidene group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted benzylidene derivatives.
科学的研究の応用
Chemistry
In chemistry, (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biology as a probe for studying enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, its interaction with metal ions can influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- (2,4-Dichlorobenzylidene)malonic acid
- N-(2,4-Dichlorobenzylidene)-2,4-xylidine
- 10-(2,4-Dichlorobenzylidene)anthrone
Uniqueness
Compared to similar compounds, (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the mercapto group and the imidazol-4-one core. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C16H10Cl2N2OS |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-7-6-10(13(18)9-11)8-14-15(21)20(16(22)19-14)12-4-2-1-3-5-12/h1-9H,(H,19,22)/b14-8+ |
InChIキー |
DDMANRIXEMHHCM-RIYZIHGNSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/NC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)

![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)

![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)



![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)

![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)

![2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)

